![molecular formula C13H19N B13219005 N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine](/img/structure/B13219005.png)
N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine is an organic compound with the molecular formula C13H19N. It is a cyclopropane derivative with a substituted amine group, making it a compound of interest in various chemical and pharmaceutical research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine typically involves the reaction of 3,4-dimethylphenylacetonitrile with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces amine derivatives .
Applications De Recherche Scientifique
N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine: Unique due to its cyclopropane ring and substituted amine group.
N-[1-(3,4-Dimethylphenyl)ethyl]amine: Lacks the cyclopropane ring, leading to different chemical properties and reactivity.
N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropane: Lacks the amine group, affecting its biological activity and applications.
Uniqueness
This compound is unique due to its combination of a cyclopropane ring and a substituted amine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C13H19N |
|---|---|
Poids moléculaire |
189.30 g/mol |
Nom IUPAC |
N-[1-(3,4-dimethylphenyl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C13H19N/c1-9-4-5-12(8-10(9)2)11(3)14-13-6-7-13/h4-5,8,11,13-14H,6-7H2,1-3H3 |
Clé InChI |
LQWUZZYWHGAAQO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(C)NC2CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-ethyl-N-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13218927.png)

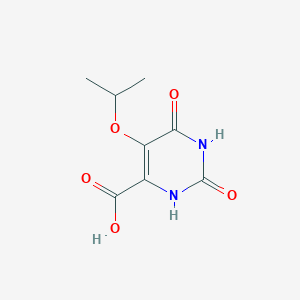
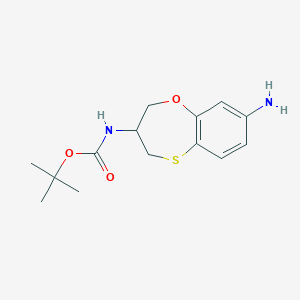

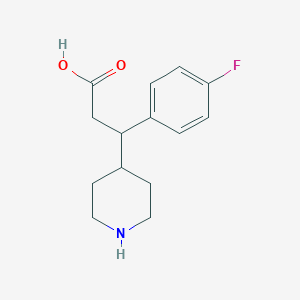

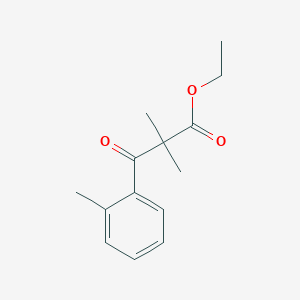

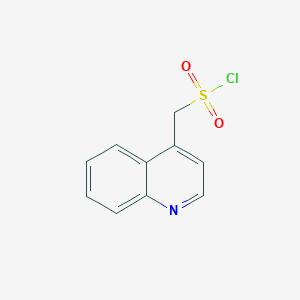
![4-(Benzyloxy)-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)-4-oxobutanoic acid](/img/structure/B13218994.png)

![4-[6-Chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile](/img/structure/B13219016.png)
![2-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclohexan-1-amine](/img/structure/B13219023.png)
